molecular formula C23H29FN6O B612214 1-(3,3-二甲基丁基)-3-[2-氟-4-甲基-5-[7-甲基-2-(甲基氨基)吡啶并[2,3-d]嘧啶-6-基]苯基]脲 CAS No. 1454682-72-4

1-(3,3-二甲基丁基)-3-[2-氟-4-甲基-5-[7-甲基-2-(甲基氨基)吡啶并[2,3-d]嘧啶-6-基]苯基]脲

货号 B612214
CAS 编号: 1454682-72-4
分子量: 424.52
InChI 键: HHCBMISMPSAZBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY3009120 is an inhibitor of Raf kinases, including A-Raf, B-Raf, and c-Raf (IC50s = 44, 31-47, and 42 nM, respectively, in whole cell lysates). It also inhibits B-Raf mutants V600E and V600E+G468A (IC50s = 5.8 and 17 nM, respectively, in biochemical assays). LY3009120 induces Raf dimerization and, unlike vemurafenib (PLX4032; ) and dabrafenib, inhibits kinase activity of induced dimers. It inhibits cell cycling in B-Raf or Ras mutant cancer cells and has significant antitumor activity in B-Raf and K-Ras mutant preclinical models of colorectal cancer. LY3009120 is also active against B-Raf in-frame deletions in vitro and in mouse models.
LY3009120, also known as DP-4978, is potent and selective pan-RAF inhibitor with potential anticancer activity. LY3009120 showed activities against BRaf or Ras mutant tumor cells. LY3009120 binds to ARaf, BRaf and CRaf isoforms with similar affinity in cells with activating mutations of BRaf or KRas. LY3009120 induces minimal paradoxical pathway activation in NRas or KRas mutant cells. LY3009120 inhibits MEK phosphorylation and cell proliferation in vitro, and exhibits anti-tumor activity in multiple xenograft models carrying mutations in BRaf, NRas or KRas.

科学研究应用

  1. 嘧啶衍生物中的氢键: 包括与您提到的化合物相似的化合物的脲基嘧啶酮因其通过四重氢键形成的强二聚性质而受到研究。此特性在超分子结构和材料的开发中非常重要(Beijer 等人,1998)

  2. 抗菌活性: 嘧啶衍生物表现出显著的抗菌特性。这些化合物的合成和评估(包括与您的化合物相关的结构)为新型抗菌剂的开发做出了贡献(Rathod & Solanki,2018)

  3. 除草剂应用: 取代苯基四氢嘧啶酮(与所讨论化合物具有相似结构的一类化合物)已被识别为诱导叶绿素缺乏症的除草剂。它们抑制植物中的类胡萝卜素生物合成,展示了它们在农业应用中的潜力(Babczinski 等人,1995)

  4. 抗癌研究: 目前正在研究合成新型脲衍生物,包括嘧啶-4-基衍生物,以期用于治疗慢性髓细胞白血病和癌症。这些化合物在抑制与癌细胞增殖有关的特定信号通路方面显示出有希望的结果(Li 等人,2019)

  5. 中枢神经系统药物: N-芳基-N'-(1-甲基-2-吡咯烷亚甲基)脲(一组包括相似结构的化合物)已被开发出来,并被发现具有抗焦虑和肌肉松弛活性。这些发现对于开发新的中枢神经系统药物具有重要意义(Rasmussen 等人,1978)

  6. 吡唑并[3,4-d]嘧啶-4-酮衍生物的抗癌活性: 已对与您提到的化合物在结构上相关的吡唑并[3,4-d]嘧啶-4-酮衍生物进行合成和测试。其中一些化合物表现出显着的抗肿瘤活性,特别是对人乳腺腺癌细胞系(Abdellatif 等人,2014)

属性

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea

CAS RN

1454682-72-4
Record name LY-3009120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3009120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。